molecular formula C20H13ClN2O4 B11685472 N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide

Cat. No.: B11685472
M. Wt: 380.8 g/mol
InChI Key: BENLAIPDFBOYEP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide is a complex organic compound with a molecular formula of C20H13Cl2NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-amino-5-chlorobenzophenone with nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl and nitrobenzamide groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-(4-tert-butylphenoxy)acetamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the nitro group or have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C20H13ClN2O4

Molecular Weight

380.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide

InChI

InChI=1S/C20H13ClN2O4/c21-14-10-11-17(16(12-14)19(24)13-6-2-1-3-7-13)22-20(25)15-8-4-5-9-18(15)23(26)27/h1-12H,(H,22,25)

InChI Key

BENLAIPDFBOYEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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